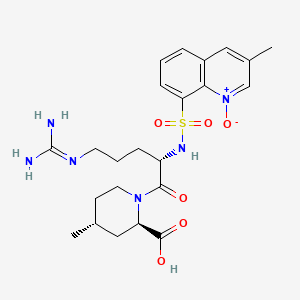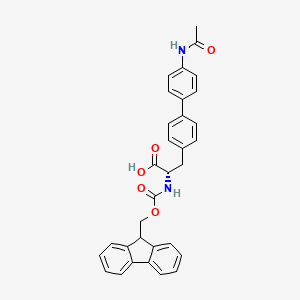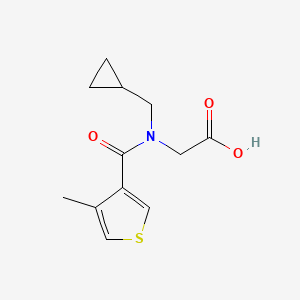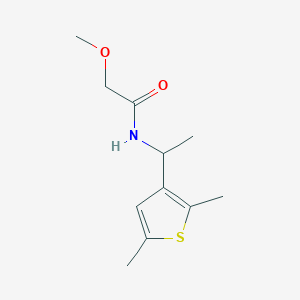
n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting biological and physiological functions .
Vorbereitungsmethoden
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory activity.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
MQWXGTJLAMCSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


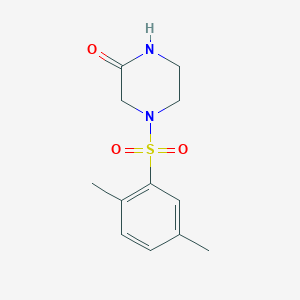
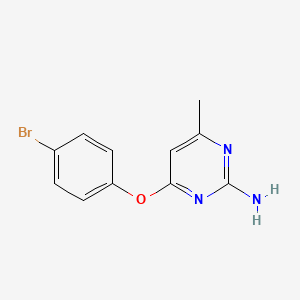
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)




![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
